molecular formula C12H10N2O2 B170931 Methyl [3,3'-bipyridine]-5-carboxylate CAS No. 113893-00-8

Methyl [3,3'-bipyridine]-5-carboxylate

Cat. No.: B170931
CAS No.: 113893-00-8
M. Wt: 214.22 g/mol
InChI Key: WLEQREMGDGWXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [3,3’-bipyridine]-5-carboxylate is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of the carboxylate group and the methyl ester functionality enhances its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [3,3’-bipyridine]-5-carboxylate typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where a boronic acid derivative of pyridine is coupled with a halogenated pyridine under mild conditions . Another method involves the direct arylation of pyridine using palladium catalysts . These reactions are usually carried out in the presence of a base and a solvent like dimethylformamide (DMF) or toluene at elevated temperatures.

Industrial Production Methods

Industrial production of bipyridine derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of homogeneous and heterogeneous catalysts in these reactors allows for better control over reaction conditions and scalability . Additionally, the development of greener synthesis methods, such as electrochemical coupling reactions, is gaining traction in industrial settings .

Mechanism of Action

The mechanism by which methyl [3,3’-bipyridine]-5-carboxylate exerts its effects depends on its specific application. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal centers through its nitrogen atoms . This coordination can alter the electronic properties of the metal, enhancing its catalytic activity. In biological systems, the compound can interact with enzymes and receptors, modulating their activity through binding interactions .

Properties

IUPAC Name

methyl 5-pyridin-3-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)11-5-10(7-14-8-11)9-3-2-4-13-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEQREMGDGWXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554858
Record name Methyl [3,3'-bipyridine]-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113893-00-8
Record name Methyl [3,3'-bipyridine]-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl [3,3'-bipyridine]-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl [3,3'-bipyridine]-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl [3,3'-bipyridine]-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl [3,3'-bipyridine]-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl [3,3'-bipyridine]-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl [3,3'-bipyridine]-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.